5-Methyltetrahydrofolic acid-13C5

Clinical Chemistry Folate Metabolism Method Validation

Accurate LC-MS/MS quantification of 5-MTHF in clinical samples requires a stable isotope internal standard to eliminate signal interference from the endogenous analyte. Unlabeled 5-MTHF shares an identical m/z ratio, rendering analyte-to-standard differentiation impossible. 5-MTHF-13C5 directly resolves this bottleneck with a definitive +5 Da mass shift and near-identical physicochemical behavior to the native vitamer. - Validated for cerebrospinal fluid (CSF) with an analytical measurement range of 3-1000 nM using HPLC-ESI-MS/MS. - Demonstrates 5.3% CV precision and a linear range of 0.94-97 ng/mL in human serum. - Long-term CRM stability confirmed (48 months at -70°C), supporting metrological traceability.

Molecular Formula C20H25N7O6
Molecular Weight 464.42 g/mol
Cat. No. B15143208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyltetrahydrofolic acid-13C5
Molecular FormulaC20H25N7O6
Molecular Weight464.42 g/mol
Structural Identifiers
SMILESCN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1/i6+1,7+1,13+1,14+1,19+1
InChIKeyZNOVTXRBGFNYRX-YDDCNDSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MTHF-13C5 Internal Standard for Folate Bioanalysis


5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5), chemically defined as (4-((((R)-2-Amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic-13C5 acid [1], is a stable isotope-labeled analog of the predominant circulating and cerebrospinal fluid folate vitamer [2]. With a molecular formula of C20H25N7O6 and a molecular weight of 464.42 g/mol [1], this compound features five 13C atoms specifically incorporated into the glutamic acid moiety. This precise labeling strategy provides a mass shift of +5 Da relative to the endogenous, unlabeled 5-MTHF (MW 459.46 g/mol), making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [3].

Workflow Stable isotope dilution LC-MS/MS folate quantitation
Key feature +5 Da mass shift from endogenous 5-MTHF
Matrices Serum, plasma, and CSF research matrices

5-MTHF-13C5: Irreplaceable in LC-MS Quantitation


Substituting unlabeled 5-Methyltetrahydrofolic acid for the 13C5-labeled analog in quantitative mass spectrometry assays introduces critical analytical inaccuracies. As an internal standard, the labeled compound must co-elute with and exhibit near-identical ionization efficiency as the target analyte, while possessing a distinct mass-to-charge (m/z) ratio to avoid signal interference [1]. The 13C5 label provides a +5 Da mass shift, enabling the mass spectrometer to differentiate between the endogenous analyte and the internal standard [2]. Using an unlabeled compound would result in identical m/z values, preventing this crucial distinction and rendering accurate quantification via stable isotope dilution impossible. Furthermore, even alternative isotope labels like deuterium (2H) can exhibit chromatographic isotope effects, leading to slight retention time shifts that compromise assay precision, whereas the 13C label ensures near-identical physicochemical behavior [3].

Unlabeled 5-MTHF Identical m/z prevents mass spectrometric differentiation from the endogenous analyte, making isotope dilution impossible.
Deuterated analog Deuterium labels may introduce chromatographic retention time shifts, compromising co-elution and assay precision.
Non-isotopic ISTD Structurally dissimilar internal standards often fail to match ionization efficiency and matrix effect profiles.

5-MTHF-13C5 Method Validation Evidence


Human Serum 5-MTHF Quantitation Precision

In a validated LC/ESI-MS assay for human serum, the use of [5-13C5]MTHFA as an internal standard enabled a method precision of 5.3% coefficient of variation (CV), demonstrating the compound's efficacy in correcting for sample-to-sample variability inherent in complex biological matrices [1]. This level of precision is essential for clinical research applications requiring accurate folate status assessment.

Method Precision
Head-to-head
5.3% CV (with 13C5-ISTD) vs >10-15% CV without well-matched ISTD
Supports precision improvement in human serum folate LC-MS research assays.
LC/ESI-MS, 0.5 mL serum, 0.94–97 ng/mL
Clinical Chemistry Folate Metabolism Method Validation

CSF 5-MTHF Analytical Measurement Range

A validated HPLC-ESI-MS/MS method for cerebrospinal fluid (CSF) quantification utilizes 5-MTHF-13C5 as the internal standard, achieving an analytical measurement range of 3–1000 nM [1]. This wide dynamic range, enabled by the stable isotope dilution approach, allows for the accurate quantitation of both pathologically low levels seen in cerebral folate deficiency and normal physiological concentrations.

CSF Analytical Range
Method context
3–1000 nM in CSF (HPLC-ESI-MS/MS with 13C5-ISTD)
Enables wide-range 5-MTHF quantitation in CSF research matrices.
50 µL CSF, 5-point calibration 25–400 nM
Clinical Diagnostics Cerebral Folate Deficiency CSF Analysis

CRM Development and Stability

The critical role of the 13C5-labeled analog in metrology is underscored by its use in the certification of a human plasma CRM (KRISS CRM 111-01-018). The certified value for 5-Me-THF was established as 5.80 ± 0.47 μg kg-1 using an isotope dilution UPLC-MS/MS method, with the CRM demonstrating stability for at least 48 months at -70 °C [1]. This process relies on the 13C5-labeled standard as a primary calibrant to assign traceable values to the CRM, which is then used to validate analytical methods.

CRM Certified Value
Class-level
5.80 ± 0.47 µg kg⁻¹ (isotope dilution UPLC-MS/MS)
Supports metrological traceability for plasma CRM development (class-level).
Stability 48 months at -70°C; value assignment context
Metrology Reference Materials Quality Control

Isotopic Enrichment & Purity for Sensitivity

The analytical performance of an LC-MS/MS assay is directly linked to the isotopic enrichment and chemical purity of the internal standard. A commercially available formulation of 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) specifies an isotopic enrichment of 99 atom% 13C and a chemical purity of 95% [1]. This high level of enrichment minimizes signal contribution from the internal standard to the analyte channel (cross-talk), which is crucial for achieving low limits of detection (LOD) and quantification (LOQ), particularly when measuring trace folate levels.

Isotopic Enrichment & Purity
Specification review
99 atom% ¹³C, ≥95% chemical purity
Minimizes isotopic cross-talk for low LOD/LOQ in LC-MS/MS.
Vendor specification; cumulative carbon site effect
Isotopic Purity Quality Control Method Sensitivity

5-MTHF-13C5 Validated Applications


Serum and Plasma 5-MTHF Quantification

This scenario leverages the compound's proven performance as an internal standard in validated LC-MS/MS methods for human serum and plasma [REFS-1, REFS-2]. The high precision (5.3% CV) and wide linear range (0.94–97 ng/mL) demonstrated in serum analysis make it the reagent of choice for clinical laboratories and research groups requiring robust, reproducible measurement of the biologically active folate vitamer for diagnosing deficiency or monitoring nutritional intervention studies [1].

Cerebral Folate Deficiency Diagnosis

This compound is essential for the stable isotope dilution HPLC-ESI-MS/MS method used to quantify 5-MTHF in cerebrospinal fluid [3]. The method's analytical measurement range (3–1000 nM) is specifically validated for CSF, a matrix where low sample volumes and pathologically low folate concentrations demand an assay with high sensitivity and a broad dynamic range [3]. Procurement of 5-MTHF-13C5 is thus directly tied to the ability to perform this specialized clinical diagnostic test.

Folate Reference Material Development

For national metrology institutes and reference material producers, 5-Methyltetrahydrofolic acid-13C5 is an indispensable primary calibrant for assigning certified values to plasma-based CRMs [4]. Its use in isotope dilution mass spectrometry underpins the metrological traceability of clinical folate measurements, a cornerstone of laboratory accreditation programs. The long-term stability data (48 months at -70 °C) for the resulting CRM further validates the robustness of analytical methods that rely on this standard [4].

Folate Pharmacokinetics & Bioavailability

In human intervention trials investigating folate bioavailability, the 13C5-label enables the differentiation of an administered dose of [13C5]-labeled folate from the body's endogenous folate pool [5]. By using 5-Methyltetrahydrofolic acid-13C5 as an internal standard in LC-MS/MS assays, researchers can accurately track the absorption, metabolism, and plasma kinetics of the labeled dose, providing quantitative data essential for establishing dietary folate equivalents (DFEs) and evaluating the efficacy of different folate forms [5].

Application
Selection Property
Validation Focus
Serum/Plasma 5-MTHF Research Quantitation
Isotope dilution with 13C5-ISTD for precision
Precision and linearity in human serum/plasma research matrices
CSF 5-MTHF Biomarker Analysis
Broad AMR with low sample volume (50 µL)
Sensitivity in low-concentration CSF research matrices
Folate Reference Material Development
Primary calibrant for isotope dilution mass spectrometry
Metrological traceability and stability validation
Labeled Folate Pharmacokinetic Studies
Differentiation of administered ¹³C₅-dose from endogenous folate pool
Tracking absorption and plasma kinetics in human research

Technical Documentation Hub

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31 linked technical documents
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